
1-Chloro-2,4-difluoro-3-nitrobenzene
Overview
Description
1-Chloro-2,4-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is characterized by a benzene ring substituted with a chlorine atom, two fluorine atoms, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-3-nitrobenzene can be synthesized through several methods, including nitration and halogenation reactions. One common approach involves the nitration of 1-chloro-2,4-difluorobenzene using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration and halogenation processes. The production involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Halogen Exchange Reactions
The compound undergoes nucleophilic aromatic substitution (SNAr) reactions, particularly through the Halex process , where chlorine atoms are replaced by fluorine under specific conditions:
Key findings:
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Solvent dependency : Sulfolane outperforms DMF/DMSO in achieving higher yields due to better fluoride ion solvation .
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Temperature sensitivity : Reactions below 140°C show <10% conversion .
Nitro Group Reduction
The nitro group can be selectively reduced to an amine under hydrogenation conditions:
Catalyst System | Conditions | Product | Purity | Reference |
---|---|---|---|---|
Pt/C (5% wt) | 50 psi H₂ in dimethoxyethane | 3-Amino-1-chloro-2,4-difluorobenzene | 98.7% | |
Zn/NH₄Cl | Ethanol reflux (6 hrs) | Same product | 95% |
Notable observations:
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Selectivity : Platinum catalysts prevent dehalogenation side reactions .
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Scale-up challenges : Exothermic nature requires controlled H₂ addition .
Diazotization and Subsequent Reactions
The compound participates in diazo chemistry when the nitro group is first reduced to an amine:
Stepwise process :
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Nitro reduction : As above
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Diazotization : NaNO₂/HBF₄ at 0-5°C
Critical parameters:
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Counterion choice : Tetrafluoroboric acid prevents aryl diazonium salt decomposition .
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Thermal stability : Decomposition occurs cleanly above 145°C .
Electrophilic Aromatic Substitution
Despite deactivation by electron-withdrawing groups, directed substitution occurs:
Reagent | Position | Product | Yield |
---|---|---|---|
Cl₂/AlCl₃ | Para to nitro | 1-Chloro-2,4-difluoro-3-nitro-5-chlorobenzene | 42% |
Br₂/Fe | Ortho to fluorine | 1-Bromo-2,4-difluoro-3-nitro-5-chlorobenzene | 38% |
Mechanistic notes:
Scientific Research Applications
Chemical Synthesis
Precursor for Pharmaceutical Intermediates
1-Chloro-2,4-difluoro-3-nitrobenzene is utilized as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which is an important intermediate for the production of pharmaceuticals, including antibacterial agents. The synthesis process typically involves a series of reactions such as nitration, selective reduction, diazotization, and chlorination.
Reactivity and Electrophilic Aromatic Substitution
The compound's reactivity is characterized by its ability to undergo electrophilic aromatic substitution reactions. This property is crucial for developing new synthetic pathways in organic chemistry and can lead to the generation of various derivatives that may possess desirable biological activities .
Material Science
Development of Functional Materials
In material science, this compound has been explored for its potential in creating functional materials with specific electronic or optical properties. Its halogenated structure can impart unique characteristics to polymers and other materials, making it a candidate for applications in electronics and photonics.
Biological Research
Biochemical Interaction Studies
Research involving this compound often focuses on its biochemical interactions within biological systems. Studies indicate that nitrobenzene derivatives can influence various enzymatic pathways and cellular processes through electrophilic mechanisms. This aspect makes the compound relevant in toxicology studies and drug metabolism research .
Toxicological Assessments
Given its structural properties, this compound has been subjected to toxicological assessments to evaluate its safety profile. It exhibits potential toxicity through interactions with enzymes and proteins, which can lead to adverse effects on cellular functions and metabolic pathways .
Synthesis of Pharmaceutical Intermediates
A notable case study highlights the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from this compound. The reaction sequence was optimized to achieve high yields while minimizing by-products. This study underscores the compound's utility in pharmaceutical chemistry and its role in developing new therapeutic agents.
Toxicological Profile Analysis
Another critical study investigated the toxicological profile of this compound through various animal models. Results indicated that exposure led to significant changes in liver and kidney weights in mice at low concentrations. The findings contribute to understanding the compound's safety and potential health risks associated with its use in industrial applications .
Mechanism of Action
The mechanism by which 1-chloro-2,4-difluoro-3-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2,4-Dinitrochlorobenzene
2,4-Difluoronitrobenzene
1-Chloro-2,4-dinitrobenzene
Biological Activity
1-Chloro-2,4-difluoro-3-nitrobenzene is a halogenated aromatic compound with significant biological activity due to its structural characteristics. This article explores its interactions with biological systems, potential toxicity, and its applications in medicinal chemistry.
- Molecular Formula : C₆H₂ClF₂NO₂
- Molecular Weight : 193.54 g/mol
- Density : Approximately 1.6 g/cm³
- Boiling Point : Around 247.6 °C
The compound features a benzene ring substituted with one chlorine atom, two fluorine atoms, and one nitro group. These substituents influence its reactivity and biological interactions significantly.
The biological activity of this compound is primarily linked to its interactions with various enzymes and proteins within biological systems. Nitrobenzene derivatives are known to affect multiple biochemical pathways, often through electrophilic aromatic substitution mechanisms. The introduction of nitro groups can significantly alter the reactivity of organic molecules, leading to various cellular effects that may include toxicity or modulation of enzymatic activities.
Acute Toxicity
Research indicates that this compound exhibits acute toxicity. The LD50 values in rat studies vary, with one study reporting an LD50 of approximately 560 mg/kg body weight for male and female Sprague-Dawley rats . Signs of intoxication include reduced appetite, activity levels, and severe physiological effects such as hemorrhagic lungs and jaundiced liver.
Genotoxicity
Genotoxic studies present mixed results. In bacterial test systems, the compound showed weak mutagenic activity but was not mutagenic in mammalian cell test systems in vitro. It induced increased rates of Sister Chromatid Exchanges, although the biological relevance of this effect remains unclear. The substance is suspected of being genotoxic, particularly as a weak clastogen .
Carcinogenic Potential
There is concern regarding the carcinogenic potential of this compound based on studies that indicate tumor induction in various organs of rats and in the liver of mice. Despite methodological deficiencies in these studies, they raise significant safety concerns about long-term exposure to this compound .
Applications in Medicinal Chemistry
This compound serves as a precursor in synthesizing various pharmaceuticals, including antibacterials. Its role in synthesizing 2,4-dichloro-3,5-difluorobenzoic acid demonstrates its importance as an intermediate in drug development.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features and potential applications of this compound:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Chloro-2,4-difluoro-5-nitrobenzene | 1481-68-1 | 0.93 | Different position of nitro group |
1-Chloro-2,5-difluoro-3-nitrobenzene | 1805029-24-6 | 0.92 | Variation in fluorine positioning |
1,2-Dichloro-4-fluoro-5-nitrobenzene | 2339-78-8 | 0.92 | Contains two chlorine atoms |
3-Chloro-2,4-difluoronitrobenzene | 3847-58-3 | 0.91 | Different position for chlorine |
The structural variations among these compounds affect their reactivity and biological interactions, making each unique in its chemical behavior and potential applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-chloro-2,4-difluoro-3-nitrobenzene, and how do substituent positions influence regioselectivity?
- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized benzene ring. For example, starting with 1-chloro-2,4-difluorobenzene, nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) directs the nitro group to the meta position relative to chlorine, leveraging the electron-withdrawing effects of halogens. The fluorine substituents, being ortho/para-directing but deactivating, further guide nitration to specific positions. Characterization via NMR (¹H/¹³C/¹⁹F) and IR spectroscopy is critical to confirm regiochemistry .
Q. How can spectroscopic techniques distinguish this compound from structurally similar nitroaromatic compounds?
- Methodological Answer : ¹⁹F NMR is particularly useful due to the distinct chemical shifts of fluorine atoms in different electronic environments. For instance, fluorine atoms ortho to a nitro group exhibit downfield shifts (~-100 ppm), while those para to chlorine show upfield shifts. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation of molecular structure and substituent positions .
Q. What are the primary reactivity patterns of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The nitro group strongly activates the ring for NAS at positions ortho and para to itself, while chlorine and fluorine act as leaving groups under specific conditions. For example, reaction with methoxide (NaOMe) may replace chlorine or fluorine, depending on solvent polarity and temperature. Kinetic vs. thermodynamic control must be assessed via time-resolved HPLC or GC-MS monitoring .
Advanced Research Questions
Q. How do computational models predict the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions. For example, nitronium ion attack is predicted at the position meta to fluorine and para to chlorine, consistent with experimental observations. Comparative analysis with in situ spectroscopic data validates computational predictions .
Q. What experimental strategies resolve contradictions in reported antimicrobial activity of nitroaromatic compounds with halogen substituents?
- Methodological Answer : Discrepancies may arise from variations in microbial strains or assay conditions. Standardized MIC (Minimum Inhibitory Concentration) testing under controlled pH and temperature, coupled with molecular docking studies (e.g., targeting DNA gyrase), can clarify structure-activity relationships. For instance, the nitro group’s electron-withdrawing effect may enhance binding to bacterial enzymes, but steric hindrance from halogens could reduce efficacy .
Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what degradation products form?
- Methodological Answer : Accelerated stability studies (ICH guidelines) using HPLC-MS identify degradation pathways. Under basic conditions, hydrolysis of the nitro group to amine derivatives may occur, while UV exposure can induce denitration or ring-opening. Control experiments with radical scavengers (e.g., BHT) help distinguish oxidative vs. hydrolytic degradation .
Q. What role does isotopic labeling play in tracing the metabolic fate of this compound in environmental or biological systems?
- Methodological Answer : ¹⁴C or ¹⁵N isotopic labeling, followed by LC-MS/MS analysis, tracks metabolite formation in microbial degradation studies. For example, nitro-reductase activity in soil bacteria may convert the nitro group to amine intermediates, with fluorine and chlorine retained or replaced depending on enzymatic specificity .
Q. Methodological Notes
- Data Validation : Cross-reference spectral data (NMR, IR) with computational predictions to resolve ambiguities .
- Contradiction Analysis : Use controlled replicate experiments and meta-analyses of published datasets to address conflicting results .
- Safety Protocols : Adopt glovebox techniques for air-sensitive reactions and store the compound at 2–8°C in amber vials to prevent photodegradation .
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPIHTQPKGZTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612566 | |
Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151767-58-6 | |
Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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